Bcl6 protac 1 -

Bcl6 protac 1

Catalog Number: EVT-10953798
CAS Number:
Molecular Formula: C45H52ClN9O12
Molecular Weight: 946.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the development and progression of various hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL). BCL6 PROTAC 1 is a novel proteolysis-targeting chimera designed to selectively degrade BCL6, thereby offering a promising therapeutic strategy for treating cancers associated with this protein. The compound is classified under the category of small-molecule inhibitors and degraders, specifically targeting protein-protein interactions involved in oncogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of BCL6 PROTAC 1 involves a strategic combination of two ligands: one that binds to the E3 ubiquitin ligase and another that targets BCL6. The linker connecting these two components is crucial, as it influences the compound's efficacy and selectivity. Recent advancements have focused on optimizing linker design to enhance the bioactivity of PROTACs. For instance, BCL6 PROTAC 1 utilizes mycophenolic acid as a potent inhibitor combined with pomalidomide, which facilitates the recruitment of the E3 ligase to BCL6, promoting its degradation through the ubiquitin-proteasome pathway .

Molecular Structure Analysis

Structure and Data

The molecular structure of BCL6 PROTAC 1 comprises a warhead that specifically binds to the BTB domain of BCL6, linked via a flexible chain to an E3 ligase binding moiety. This configuration allows for effective formation of a ternary complex with the target protein and the E3 ligase, facilitating ubiquitination and subsequent degradation of BCL6. The crystal structure analysis has shown that the ligand exhibits specific interactions with key residues within the BTB domain, which are essential for its biological function .

Chemical Reactions Analysis

Reactions and Technical Details

BCL6 PROTAC 1 operates through a well-defined mechanism involving several key reactions:

  1. Binding: The PROTAC binds simultaneously to BCL6 and an E3 ubiquitin ligase, forming a ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties to lysine residues on BCL6.
  3. Degradation: The polyubiquitinated BCL6 is recognized by the proteasome, leading to its degradation.

These reactions are critical for reducing BCL6 levels in cancer cells, thereby potentially reversing oncogenic signaling pathways .

Mechanism of Action

Process and Data

The mechanism of action for BCL6 PROTAC 1 involves several steps:

  1. Formation of Ternary Complex: The compound binds to both the target protein (BCL6) and an E3 ligase.
  2. Recruitment of Ubiquitin: Upon binding, the E3 ligase facilitates the transfer of ubiquitin to BCL6.
  3. Target Degradation: The polyubiquitinated form of BCL6 is subsequently targeted for degradation by the proteasome.

This targeted degradation mechanism represents a novel therapeutic approach compared to traditional inhibitors that merely block protein function without promoting its elimination from cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BCL6 PROTAC 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500-600 Daltons, which is typical for small-molecule drugs.
  • Solubility: Varies significantly based on formulation; certain derivatives show high solubility (>500 µM) while others may exhibit poor solubility (<30 µM) in aqueous solutions.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness in cellular environments .

These properties are essential for optimizing pharmacokinetics and ensuring adequate bioavailability in therapeutic applications.

Applications

Scientific Uses

BCL6 PROTAC 1 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: It is primarily investigated for its ability to degrade BCL6 in DLBCL cell lines, providing insights into targeted therapies for hematological malignancies.
  • Research Tool: As a chemical probe, it aids in studying the role of BCL6 in cellular processes and its interactions with other proteins involved in oncogenesis.
  • Combination Therapies: Preliminary studies suggest that combining BCL6 PROTAC 1 with other agents like Ibrutinib may enhance therapeutic efficacy against resistant DLBCL .
Introduction to B-Cell Lymphoma 6 as a Therapeutic Target in Lymphomagenesis

B-Cell Lymphoma 6’s Role in Germinal Center Biology and Oncogenic Dysregulation

B-Cell Lymphoma 6 is a master transcriptional repressor belonging to the BTB/POZ (Bric-à-brac, Tramtrack, Broad Complex/Poxvirus Zinc Finger) zinc finger protein family. During normal B-cell development, B-Cell Lymphoma 6 serves as the primary regulatory factor governing germinal center formation and function. Within germinal centers, B-Cell Lymphoma 6 facilitates rapid B-cell proliferation and antibody affinity maturation by repressing over 600 target genes involved in DNA damage sensing, cell cycle arrest, apoptosis, and plasma cell differentiation [1] [3]. This creates a transient state of physiological genomic instability, permitting somatic hypermutation and class-switch recombination mediated by activation-induced cytidine deaminase [3].

Constitutive B-Cell Lymphoma 6 expression occurs in approximately 70% of diffuse large B-cell lymphomas due to chromosomal translocations, promoter mutations, or impaired degradation signals. This oncogenic dysregulation perpetuates survival signals, blocks differentiation, and maintains a genomic instability phenotype. Mouse models demonstrate that sustained B-Cell Lymphoma 6 expression recapitulates human diffuse large B-cell lymphoma pathogenesis, confirming its driver role in lymphomagenesis [2] [3]. B-Cell Lymphoma 6 directly represses critical DNA damage response genes including ATR (Ataxia Telangiectasia and Rad3 Related), CHEK1 (Checkpoint Kinase 1), TP53 (Tumor Protein P53), and CDKN1A (Cyclin-Dependent Kinase Inhibitor 1A), enabling malignant B-cells to evade growth suppression despite accumulating DNA damage [2] [3].

Table 1: Key Biological Pathways Regulated by B-Cell Lymphoma 6 in Normal and Malignant B-Cells

Biological ProcessTarget Genes RepressedFunctional Consequence
DNA Damage SensingATR, CHEK1, TP53, CDKN1ATolerance of genomic instability; impaired DNA repair
Cell Cycle RegulationCDKN1A, CDKN2BUncontrolled proliferation
ApoptosisPMAIP1, BCL2L11Evasion of programmed cell death
DifferentiationPRDM1, IRF4Blockade of plasma cell differentiation
Immune RegulationSTAT1, CCR6Modulation of B-cell microenvironment interactions

Challenges in Targeting B-Cell Lymphoma 6 via Conventional Inhibition Strategies

The development of conventional small-molecule inhibitors targeting B-Cell Lymphoma 6 has faced persistent pharmacological obstacles. Early inhibitors like FX1 (Compound 1a) and 79-6 demonstrated weak binding affinity (FX1 KD = 7 μM) and limited antiproliferative effects in diffuse large B-cell lymphoma cell lines [1] [5]. Subsequent compounds such as CCT369347 (Compound 1b) and pyrimidine diamine-based inhibitors (e.g., 14j) improved binding affinity (14j KD = 366 nM) but still exhibited suboptimal cellular activity and failed to achieve complete pathway de-repression [1] [5]. These limitations stem from fundamental mechanistic and pharmacokinetic challenges:

  • Incomplete Target Inhibition: Conventional inhibitors disrupt only the BTB domain-mediated recruitment of corepressors (SMRT [Silencing Mediator of Retinoid and Thyroid Receptor], N-CoR [Nuclear Receptor Corepressor], BCOR [B-Cell Lymphoma 6 Corepressor]), leaving the RD2 repression domain functional. This permits continued transcriptional repression through MTA3 (Metastasis Associated 1 Family Member 3)-mediated mechanisms [5] [8].
  • Transient Pharmacodynamic Effects: Inhibitors cause reversible displacement of corepressors, resulting in only transient reactivation of B-Cell Lymphoma 6 target genes. Upon inhibitor clearance or degradation, corepressors rapidly rebind B-Cell Lymphoma 6 and restore repression [1] [8].
  • Subcellular Compartment Limitations: B-Cell Lymphoma 6 forms nuclear aggregates on the periphery of which DNA replication progresses. Inhibitors show heterogeneous distribution across subcellular compartments, failing to disrupt B-Cell Lymphoma 6 functions within these structurally complex nuclear aggregates [8].
  • Pharmacokinetic Deficiencies: Many inhibitors exhibit poor oral bioavailability, metabolic instability, or insufficient free drug concentrations in lymphoid tissues. The rhodamine-based scaffold of early inhibitors like FX1 raised concerns about off-target effects and further hindered development [1] [5].

Table 2: Limitations of Representative Conventional B-Cell Lymphoma 6 Inhibitors

CompoundBinding AffinityCellular IC₅₀/DC₅₀Key Limitations
FX1 (Compound 1a)KD = 7 µM>10 µMLow potency; rhodamine scaffold toxicity concerns
79-6Not reported~10 µMWeak antiproliferative effects; no in vivo efficacy
14jKD = 366 nMIC₅₀ = 0.47 µM (HTRF)Transient gene derepression; no clinical advancement
CCT369347 (1b)Not reportedSubmicromolar (NanoBRET)Suboptimal antiproliferative response
CCT372064 (1c)IC₅₀ = 12 nMLow nM (NanoBRET)Unknown in vivo efficacy
WK500BIC₅₀ = 8.8 µM~1 µM (cell growth)Disrupts germinal centers at low dose; narrow therapeutic index

Rationale for Proteolysis-Targeting Chimera-Mediated Degradation Over Pharmacologic Inhibition

Proteolysis-Targeting Chimeras represent a paradigm-shifting approach to overcome the inherent limitations of occupancy-driven pharmacology. These heterobifunctional molecules recruit the target protein to E3 ubiquitin ligases, inducing its ubiquitination and proteasomal degradation. For B-Cell Lymphoma 6, this strategy offers compelling advantages:

  • Elimination of Scaffolding Functions: Proteolysis-Targeting Chimeras facilitate complete elimination of B-Cell Lymphoma 6 rather than merely blocking specific protein interfaces. This ablates both BTB domain-dependent repression (corepressor recruitment) and BTB domain-independent functions (RD2 domain-mediated repression, transcriptional scaffolding) [1] [7] [8].
  • Sustained Pathway Derepression: Degradation causes prolonged reactivation of B-Cell Lymphoma 6 target genes. Unlike inhibitors where effects reverse upon drug clearance, the resynthesis of B-Cell Lymphoma 6 protein requires hours to days, creating a durable biological effect even after transient PROTAC exposure. For example, the PROTAC degrader DZ-837 demonstrated sustained ATR and p21 expression for over 48 hours post-washout compared to transient effects with inhibitor 14j [1].
  • Enhanced Potency and Selectivity: Degraders operate catalytically, enabling efficacy at lower concentrations than inhibitors. BCL6 PROTAC 1 achieves B-Cell Lymphoma 6 degradation at submicromolar concentrations despite modest biochemical binding affinity (IC₅₀ = 8.8 µM in reporter assays) [7]. Mass spectrometry-based chemoproteomic analyses confirm that well-designed B-Cell Lymphoma 6-targeting Proteolysis-Targeting Chimeras exhibit exquisite selectivity for B-Cell Lymphoma 6 over other BTB domain-containing proteins like promyelocytic leukemia zinc finger or Kaiso [8].
  • Overcoming Subcellular Compartmentalization: Effective Proteolysis-Targeting Chimeras achieve B-Cell Lymphoma 6 degradation across nuclear compartments. While early PROTACs like AstraZeneca’s Compound 1h showed incomplete degradation in certain subcellular fractions [1] [8], optimized molecules like ARV-393 and BCL6 PROTAC 1 demonstrate pan-nuclear degradation, effectively disrupting B-Cell Lymphoma 6 within nuclear aggregates [4] [7].

The therapeutic index is further enhanced by the differential dependency of malignant versus normal B-cells on B-Cell Lymphoma 6. Diffuse large B-cell lymphoma cells exhibit oncogene addiction to B-Cell Lymphoma 6, while normal germinal center B-cells possess compensatory mechanisms like CD40-mediated displacement of corepressors and ATM (Ataxia Telangiectasia Mutated)-dependent degradation [2] [3]. Preclinical data show that Proteolysis-Targeting Chimera-mediated degradation induces potent apoptosis in diffuse large B-cell lymphoma cells while only transiently disrupting germinal center formation in vivo [1] [5].

Table 3: Comparative Mechanisms of B-Cell Lymphoma 6 Inhibition versus Degradation

CharacteristicConventional InhibitorsProteolysis-Targeting ChimerasTherapeutic Advantage
Target EngagementReversible bindingIrreversible target eliminationSustained pathway de-repression
Scope of InhibitionBTB domain-dependent repression onlyAblation of all B-Cell Lymphoma 6 functionsBlocks multiple oncogenic mechanisms
PharmacodynamicsTransient gene derepressionProlonged gene reactivation (>48 hours)Reduced dosing frequency; deeper responses
Subcellular CoverageHeterogeneous; poor in nuclear aggregatesPan-nuclear degradationComplete disruption of oncogenic niches
Catalytic ActivityStoichiometric occupancySub-stoichiometric turnoverLower effective doses; reduced off-target
Resistance DevelopmentRapid functional recovery post-treatmentRequires de novo protein synthesis for recoveryDelayed resistance mechanisms

Properties

Product Name

Bcl6 protac 1

IUPAC Name

4-[(13R)-4-chloro-21-methyl-22-oxo-15,18-dioxa-2,6,8,11,21,28-hexazapentacyclo[17.7.1.13,7.08,13.020,25]octacosa-1(26),3(28),4,6,19(27),20(25)-hexaen-11-yl]-N-[3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propyl]-4-oxobutanamide

Molecular Formula

C45H52ClN9O12

Molecular Weight

946.4 g/mol

InChI

InChI=1S/C45H52ClN9O12/c1-52-37(58)10-6-27-22-28-23-34(40(27)52)67-21-19-65-26-29-25-53(13-14-54(29)45-48-24-31(46)41(49-28)51-45)38(59)11-9-35(56)47-12-3-15-63-16-17-64-18-20-66-33-5-2-4-30-39(33)44(62)55(43(30)61)32-7-8-36(57)50-42(32)60/h2,4-5,22-24,29,32H,3,6-21,25-26H2,1H3,(H,47,56)(H,48,49,51)(H,50,57,60)/t29-,32?/m1/s1

InChI Key

YQWUMLVLLIWGQJ-UYEDPJPISA-N

Canonical SMILES

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(CC5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Isomeric SMILES

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(C[C@@H]5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.